molecular formula C16H12F2N4O3 B2580773 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide CAS No. 2034321-36-1

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide

Cat. No.: B2580773
CAS No.: 2034321-36-1
M. Wt: 346.294
InChI Key: FTKMRXBDYANVIR-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide is an organic compound known for its significant chemical properties and applications. Characterized by the presence of both pyrido[2,3-d]pyrimidine and difluorobenzamide moieties, this compound finds relevance in several fields, particularly in medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide typically involves a multi-step organic synthesis process

Industrial Production Methods: Industrial production of this compound is streamlined through the optimization of reaction conditions, such as temperature, pressure, and catalyst use, to maximize yield and purity. Processes include continuous flow synthesis and batch processing, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative processes to form various oxidized derivatives.

  • Reduction: : Can be reduced to simpler amide forms.

  • Substitution: : Subject to nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

  • Oxidation Reagents: : Peroxides, dichromate.

  • Reduction Reagents: : Hydrogen in the presence of catalysts like palladium.

  • Substitution Reagents: : Halides, nucleophiles under basic or acidic conditions.

Major Products: The reactions typically yield derivatives that can serve as intermediates for further synthetic applications or as final products in pharmaceutical formulations.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide is extensively studied in:

  • Chemistry: : Used as a building block for more complex organic molecules.

  • Biology: : Functions as a biochemical probe.

  • Medicine: : Investigated for its potential as an anti-cancer agent due to its interaction with DNA/RNA synthesis pathways.

  • Industry: : Applied in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through binding to molecular targets involved in nucleic acid metabolism. Its unique structure allows interaction with enzymes, receptors, and other proteins, modulating pathways related to cellular proliferation and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds like pyrido[2,3-d]pyrimidine derivatives and difluorobenzamides, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide stands out due to its bifunctional nature, merging the bioactive properties of both structural motifs.

List of Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives.

  • 2,4-difluorobenzamides.

  • Various substituted benzamides used in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3/c17-9-3-4-10(12(18)8-9)14(23)20-6-7-22-15(24)11-2-1-5-19-13(11)21-16(22)25/h1-5,8H,6-7H2,(H,20,23)(H,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKMRXBDYANVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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